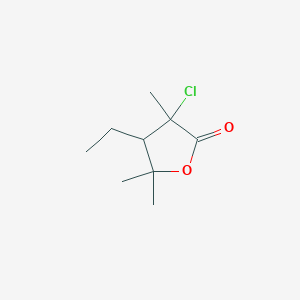
3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxolanes, which are five-membered cyclic ethers. The presence of chlorine, ethyl, and trimethyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the chlorination of 4-ethyl-3,5,5-trimethyloxolan-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 4-ethyl-3,5,5-trimethyloxolan-2-one derivatives with different functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the oxolane ring provides a stable framework for various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the substituents, which can modulate its interaction with biological targets and pathways.
Comparison with Similar Compounds
4-Ethyl-3,5,5-trimethyloxolan-2-one: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-3,5,5-trimethyloxolan-2-one: Similar structure but without the ethyl group, affecting its chemical behavior.
3-Chloro-4-methyl-3,5,5-trimethyloxolan-2-one: Contains a methyl group instead of an ethyl group, leading to variations in its properties.
Uniqueness: 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one is unique due to the combination of chlorine, ethyl, and trimethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
89345-14-2 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-chloro-4-ethyl-3,5,5-trimethyloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-5-6-8(2,3)12-7(11)9(6,4)10/h6H,5H2,1-4H3 |
InChI Key |
UHEDGGGVLNFGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(OC(=O)C1(C)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


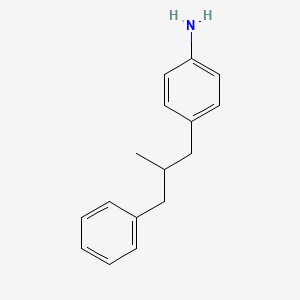
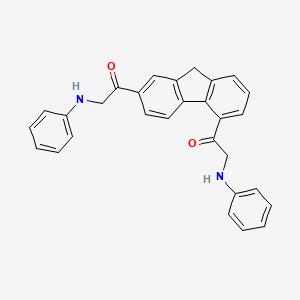
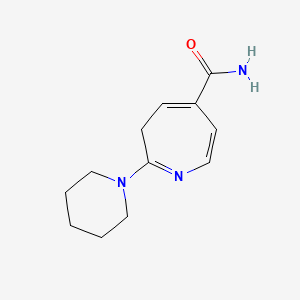

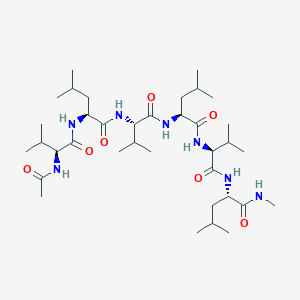
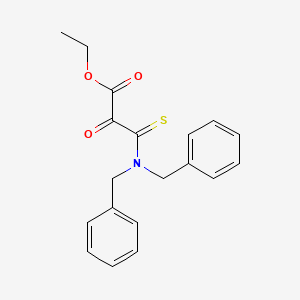
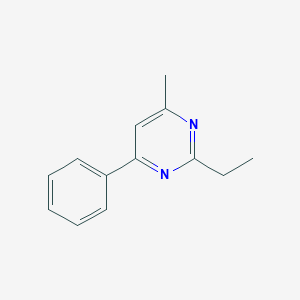
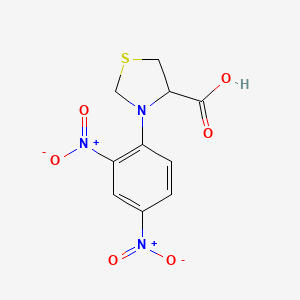
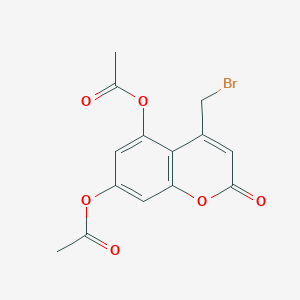
![Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester](/img/structure/B14391171.png)
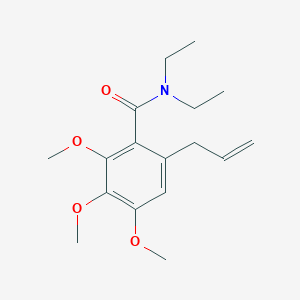
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
